![molecular formula C19H12F2N4O B2519207 2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-26-2](/img/structure/B2519207.png)
2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
“2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For instance, pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives fluoresce more intensely than the parent unsubstitified imidazo[1,2-a]pyridine . The iron (II) complexes are high-spin in solution at room temperature, but undergo thermal spin-crossover equilibria on cooling .Scientific Research Applications
- Imidazo[1,2-a]pyridines, including our compound of interest, have demonstrated antiviral properties. These molecules can inhibit viral replication and are being investigated as potential agents against various viruses, including herpesviruses, influenza, and HIV .
- Some imidazo[1,2-a]pyridines exhibit antiulcer activity. These compounds may help protect the gastrointestinal mucosa and prevent ulcer formation .
- Researchers have explored imidazo[1,2-a]pyridines as antibacterial agents. These compounds could play a role in combating bacterial infections .
- Imidazo[1,2-a]pyridines have shown promise as potential anticancer drugs. They may act as cyclin-dependent kinase (CDK) inhibitors, which regulate cell cycle progression. Additionally, some synthetic drugs containing this scaffold have been commercialized .
- Certain imidazo[1,2-a]pyridines exhibit antifungal effects. These compounds could be valuable in treating fungal infections .
- A derivative of imidazo[1,2-a]pyridine, called Q203, has demonstrated significant efficacy in reducing bacterial load in a TB mouse model. This suggests its potential as an anti-TB drug .
Antiviral Activity
Antiulcer Effects
Antibacterial Potential
Anticancer Properties
Antifungal Activity
Treatment of Tuberculosis (TB)
These applications highlight the versatility and therapeutic potential of imidazo[1,2-a]pyridines, including our compound. Researchers continue to explore novel uses and optimize their properties for various medical and scientific purposes . If you’d like further details or additional applications, feel free to ask! 🌟
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
Similar compounds have been known to interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Based on the potential targets, this compound may influence pathways related to cell cycle regulation, calcium signaling, and gabaergic neurotransmission .
Result of Action
Similar compounds have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Future Directions
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” and similar compounds could be in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
properties
IUPAC Name |
2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O/c20-14-6-2-7-15(21)17(14)18(26)23-13-5-1-4-12(10-13)16-11-25-9-3-8-22-19(25)24-16/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVPTZTNFQDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
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